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Executive Summary
This document provides a comprehensive technical overview of the novel acylguanidine-based

HIV-1 inhibitor, SM111 (1-(2-(azepan-1-yl)nicotinoyl)guanidine). SM111 has demonstrated

potent anti-HIV-1 activity against both wild-type and drug-resistant viral strains, operating

through a distinct mechanism of action that differentiates it from currently licensed

antiretrovirals. This guide details the discovery and origin of SM111, its mechanism of action,

detailed experimental protocols for its characterization, and a summary of its quantitative

inhibitory and cytotoxicity data.

Discovery and Origin
SM111 was developed as a novel acylguanidine-containing compound with the aim of

improving upon the therapeutic window of earlier compounds in its class, such as 5-(N,N-

hexamethylene)amiloride (HMA) and N-(5-(1-methyl-1H-pyrazol-4-yl)naphthalene-2-

carbonyl)guanidine (BIT-225).[1] These precursors showed anti-HIV-1 activity but were

hampered by significant in vitro cytotoxicity.[1] The design of SM111 focused on reducing this

cytotoxicity while retaining or enhancing antiviral potency.[1]

The core innovation behind SM111 lies in its unique chemical structure, which confers potent

antiviral activity with substantially less toxicity compared to its predecessors.[1] It was identified
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as a promising candidate for its ability to inhibit HIV-1 replication at late stages of the viral life

cycle.[1]

Unfortunately, a detailed, step-by-step synthesis protocol for SM111 is not publicly available in

the reviewed scientific literature. General methods for the synthesis of acylguanidines often

involve the coupling of a carboxylic acid derivative with guanidine or a protected guanidine

derivative. For SM111, this would likely involve the reaction of a derivative of 2-(azepan-1-

yl)nicotinic acid with guanidine.

Mechanism of Action
SM111 exerts its anti-HIV-1 effects by acting at a late stage of viral replication.[1] The primary

mechanism involves the impairment of virion release from infected cells and a substantial

reduction in the infectivity of the released virions.[1] This is achieved, at least in part, by

SM111's ability to prevent the expression of the HIV-1 envelope glycoprotein (Env) on the

surface of infected cells.[1]

Notably, SM111 does not affect the intracellular production of the Gag protein, a key structural

component of the virus.[1] The selection of HIV-1 variants with resistance to SM111 has

identified mutations in the viral protein U (Vpu) and Env, suggesting that SM111 likely interferes

with the interaction between these viral proteins and host factors that are crucial for viral

egress.[1]

Proposed Signaling Pathway of SM111 Action
The following diagram illustrates the proposed mechanism of action for SM111, leading to the

inhibition of HIV-1 release and infectivity.
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Proposed mechanism of SM111 action.

Quantitative Data
The following tables summarize the quantitative data on the anti-HIV-1 activity and cytotoxicity

of SM111.

Table 1: In Vitro Anti-HIV-1 Activity of SM111
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Virus
Strain

Cell Line Assay Endpoint
IC50 /
EC50
(µM)

Notes
Referenc
e

HIV-

1NL4.3

(Wild-Type)

CEM-GXR

HIV-1

Replication

(GFP)

%

Inhibition
~25-50

Dose-

dependent

inhibition

observed.

[1]

HIV-1PI-

RS

(Protease

Inhibitor

Resistant)

CEM-GXR

HIV-1

Replication

(GFP)

%

Inhibition
< 100

Effective

against PI-

resistant

strain.

[1]

HIV-

1NRTI-RS

(NRTI

Resistant)

CEM-GXR

HIV-1

Replication

(GFP)

%

Inhibition
< 100

Effective

against

NRTI-

resistant

strain.

[1]

HIV-

1NNRTI-

RS (NNRTI

Resistant)

CEM-GXR

HIV-1

Replication

(GFP)

%

Inhibition
< 100

Effective

against

NNRTI-

resistant

strain.

[1]

HIV-

1NL4.3

(Wild-Type)

PBMCs
p24Gag

Production

Increase in

p24Gag

Not

specified

Inhibition of

viral

replication

confirmed

in primary

cells.

[1]

Table 2: Effect of SM111 on Virion Release and
Infectivity
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Experime
nt

Cell Line
Virus
Strain

SM111
Conc.
(µM)

Measured
Paramete
r

Result
Referenc
e

Virion

Release
CEM-GXR

VSV-G

pseudotyp

ed HIV-1

0, 12.5, 25,

50, 100

Extracellul

ar p24Gag

(ng/ml)

Dose-

dependent

reduction

[1]

Virion

Infectivity
TZM-bl

VSV-G

pseudotyp

ed HIV-1

0, 12.5, 25,

50, 100

Luciferase

Activity

(RLU)

Dose-

dependent

reduction

[1]

Intracellula

r Gag
HEK-293T

pNL4.3

transfected
50, 100

Intracellula

r p24Gag

(MFI)

No

significant

change

[1]

Table 3: Cytotoxicity of SM111
Cell Line Assay Endpoint CC50 (µM) Notes Reference

CEM-GXR
Cellular ATP

Levels
% Viability > 100

Limited

cytotoxicity

observed.

[1]

PBMCs
Cellular ATP

Levels
% Viability > 100

Limited

cytotoxicity in

primary cells.

[1]

HEK-293T
Cellular ATP

Levels
% Viability ~100

Some toxicity

at higher

concentration

s.

[1]

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization

of SM111.

HIV-1 Replication Assay in CEM-GXR Cells
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This assay measures the inhibition of HIV-1 replication by monitoring the expression of Green

Fluorescent Protein (GFP), which is induced upon viral infection in the CEM-GXR T-cell line.

Assay Setup

Measurement

Data Analysis

Infect CEM-GXR cells with HIV-1 (MOI = 0.003) for 24h

Wash cells to remove excess virus

Culture cells with varying concentrations of SM111

Monitor GFP expression by flow cytometry (Days 2-6)

Calculate viral replicative capacity (vRC)

Click to download full resolution via product page

Workflow for the HIV-1 Replication Assay.

Cell Line: CEM-GXR cells, which are CD4+ T-lymphocytes engineered to express GFP upon

HIV-1 infection.[1]

Virus: HIV-1NL4.3 and various drug-resistant strains.

Procedure:
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CEM-GXR cells are infected with HIV-1 at a multiplicity of infection (MOI) of 0.003 for 24

hours.[1]

Post-infection, cells are washed to remove the viral inoculum.

Cells are then cultured in the presence of varying concentrations of SM111.

The percentage of GFP-positive cells is monitored on days 2 through 6 post-infection

using flow cytometry.

Endpoint: The viral replicative capacity (vRC) is calculated by normalizing the viral spread in

the presence of SM111 to the spread in the absence of the compound.[1]

Virion Release Assay (Extracellular p24Gag ELISA)
This assay quantifies the amount of HIV-1 virions released into the cell culture supernatant by

measuring the concentration of the viral core protein p24Gag.

Cell Line: CEM-GXR cells.

Virus: VSV-G pseudotyped HIV-1 strains.

Procedure:

CEM-GXR cells are infected with VSV-G pseudotyped HIV-1.

Infected cells are treated with various concentrations of SM111 for 48 hours.

The cell culture supernatant is collected.

The concentration of p24Gag in the supernatant is quantified using a commercial enzyme-

linked immunosorbent assay (ELISA) kit.[1]

Endpoint: The level of extracellular p24Gag, which is indicative of the number of released

virions.

Virion Infectivity Assay (TZM-bl Assay)
This assay measures the infectivity of HIV-1 virions produced from treated or untreated cells.
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Reporter Cell Line: TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5,

and CXCR4, and contain an HIV-1 LTR-driven luciferase reporter gene.

Procedure:

Supernatants from SM111-treated and untreated infected CEM-GXR cell cultures,

normalized for p24Gag content (0.5 ng), are used to infect TZM-bl cells.[1]

After 48 hours of incubation, the TZM-bl cells are lysed.

Luciferase activity in the cell lysates is measured using a luminometer.

Endpoint: Luminescence, measured in relative light units (RLU), which is proportional to the

infectivity of the viral particles.[1]

Cytotoxicity Assay (Cellular ATP Measurement)
This assay assesses the viability of cells treated with SM111 by quantifying the intracellular

levels of adenosine triphosphate (ATP), a marker of metabolically active cells.

Cell Lines: CEM-GXR, PBMCs, HEK-293T.

Procedure:

Cells are incubated with various concentrations of SM111 for a specified period (e.g., 48

hours for HEK-293T cells).[1]

A reagent that lyses the cells and contains luciferase and its substrate is added to the cell

culture.

The luminescence generated by the reaction of ATP with the luciferase system is

measured.

Endpoint: The amount of luminescence, which correlates with the intracellular ATP

concentration and thus, the number of viable cells.

Conclusion
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SM111 represents a promising lead compound in the development of a new class of HIV-1

inhibitors. Its novel mechanism of action, targeting viral release and infectivity through the

modulation of Env expression, offers a potential therapeutic option for combating drug-resistant

HIV-1 strains. The reduced cytotoxicity of SM111 compared to other acylguanidines further

enhances its therapeutic potential. Further research into the precise molecular interactions of

SM111 with Vpu, Env, and host factors will be crucial for the optimization of this compound and

the development of next-generation acylguanidine-based antiretrovirals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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